

An In-Depth Technical Guide to D-Glucurono-6,3-lactone acetonide

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Compound of Interest

Compound Name: *D-Glucurono-6,3-lactone acetonide*

Cat. No.: *B1140206*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone acetonide, also known by its systematic name 1,2-O-Isopropylidene- α -D-glucofuranurono-6,3-lactone, is a versatile and valuable chiral building block in modern organic synthesis.[1] Its rigid bicyclic structure, derived from D-glucuronic acid, presents a unique scaffold for the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active natural products.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its application in synthetic pathways.

Chemical Structure and Properties

D-Glucurono-6,3-lactone acetonide is a derivative of D-glucuronic acid where the 1- and 2-hydroxyl groups are protected by an isopropylidene group (acetonide), and a lactone ring is formed between the C6 carboxyl group and the C3 hydroxyl group. This structure imparts significant conformational rigidity and provides a platform for stereocontrolled functionalization.

// Ring 1 C1 -- C2; C2 -- C3; C3 -- O3; O3 -- C6; C6 -- C5; C5 -- C4; C4 -- C1; C1 -- O1; O1 -- C7; C7 -- O2; O2 -- C2; C7 -- C8 [style=solid]; C7 -- C9 [style=solid]; C3 -- H3; C4 -- H4; C5 -- H5; C1 -- H1; C2 -- H2; C5 -- O5; O5 -- HOH;

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// Lactone C6 -- O4 [style=double]; C6 -- O6; O6 -- C3;
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// Acetonide C8 [label="CH3"]; C9 [label="CH3"];
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// Stereochemistry (simplified for DOT) C1 [label="C1 (α)"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; } } Caption: 2D representation of D-Glucurono-6,3-lactone acetonide.
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Physicochemical Properties

A summary of the key physicochemical properties of **D-Glucurono-6,3-lactone acetonide** is presented in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ O ₆	[3]
Molecular Weight	216.19 g/mol	[3]
CAS Number	20513-98-8	[1]
Appearance	White to off-white crystalline powder	
Melting Point	119-121 °C	
Boiling Point	385.994 °C at 760 mmHg	
Density	1.411 g/cm ³	
Solubility	Slightly soluble in chloroform and water	
Storage Temperature	-20°C	

Synthesis of D-Glucurono-6,3-lactone acetonide

D-Glucurono-6,3-lactone acetonide can be synthesized from the readily available D-glucurono-6,3-lactone. A common and efficient method involves the protection of the 1,2-diol as an acetonide using acetone in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis from D-glucurono-6,3-lactone

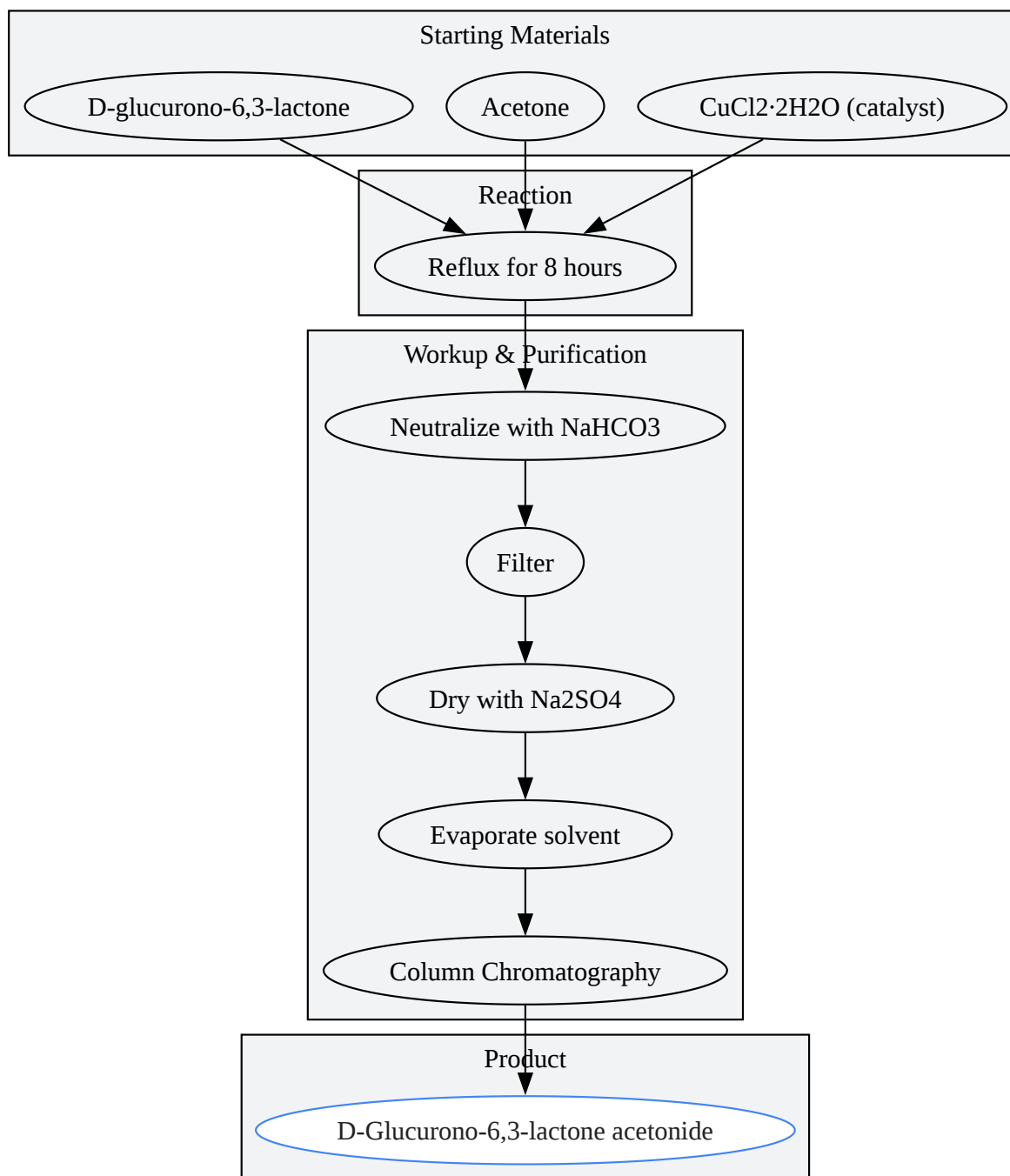
This protocol is adapted from a reported high-yield synthesis.^[4]

Materials:

- D-glucurono-6,3-lactone
- Dry acetone
- Copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- Saturated aqueous solution of sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Chloroform
- Ethyl acetate

Procedure:

- Dissolve D-glucurono-6,3-lactone (5 mmol) in dry acetone (20 mL) in a round-bottom flask.
- Add copper(II) chloride dihydrate (0.8525 g) to the solution.
- Reflux the reaction mixture for 8 hours.
- After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO_3 .
- Filter the solid precipitate and dry the filtrate with anhydrous Na_2SO_4 .
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system to yield pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone.



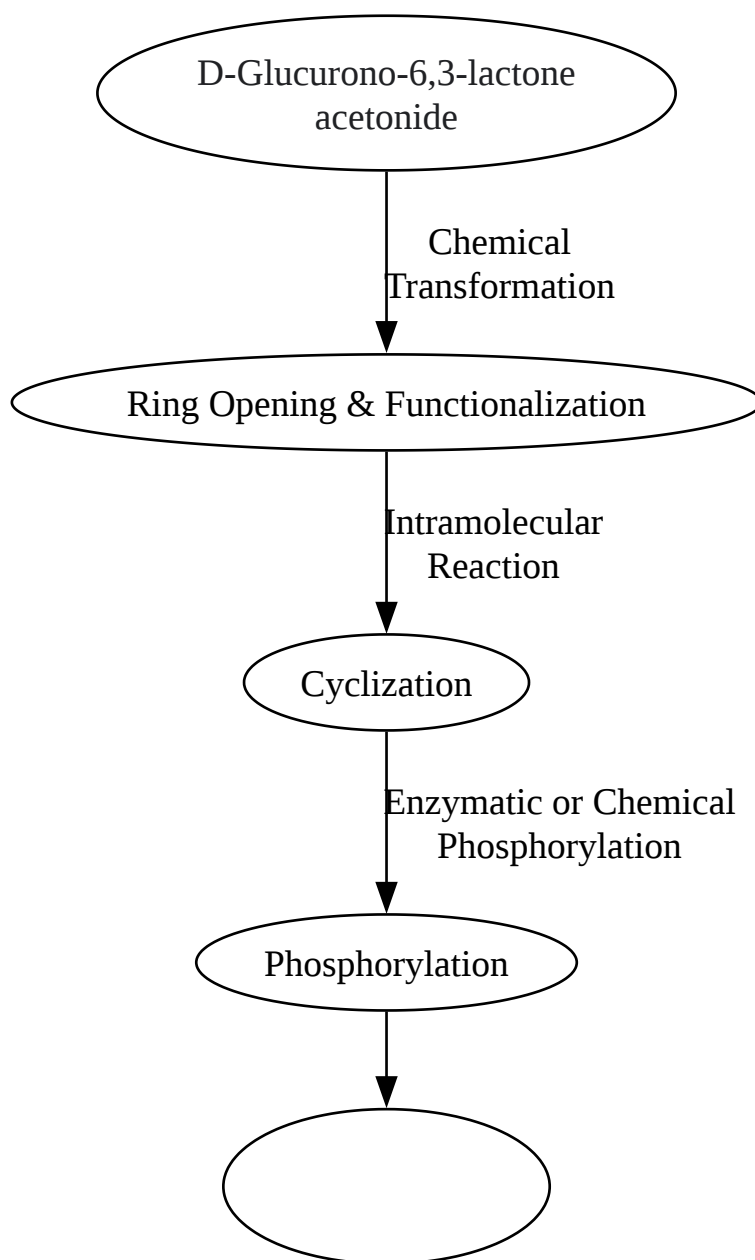
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Application in Asymmetric Synthesis: A Chiral Building Block

D-Glucurono-6,3-lactone acetonide is a cornerstone in the synthesis of various biologically important molecules, particularly inositols and their derivatives.[5] The fixed stereochemistry of the starting material allows for the controlled introduction of new stereocenters, making it an invaluable tool in asymmetric synthesis.

Signaling Pathway Context: Synthesis of myo-Inositol Derivatives

myo-Inositol and its phosphorylated derivatives are crucial second messengers in cellular signaling pathways, regulating a multitude of cellular processes. The synthesis of specific myo-inositol phosphates is essential for studying these pathways. **D-Glucurono-6,3-lactone acetonide** serves as a key starting material for the enantioselective synthesis of these important signaling molecules. The pathway involves a series of stereocontrolled reactions to build the inositol ring system from the lactone precursor.



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Spectroscopic Data

The structural elucidation of **D-Glucurono-6,3-lactone acetonide** and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the isopropylidene group (two singlets for the diastereotopic methyl groups), as well as distinct

signals for the protons on the furanose and lactone rings. The coupling constants between these protons are invaluable for determining the stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the lactone, the acetal carbon of the isopropylidene group, and the carbons of the sugar ring are diagnostic.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule $[M+H]^+$. Fragmentation patterns can provide further structural information, often involving the loss of the acetonide group or cleavage of the lactone ring.[6]

Conclusion

D-Glucurono-6,3-lactone acetonide is a powerful and versatile chiral synthon for the synthesis of complex and biologically relevant molecules. Its well-defined stereochemistry and rigid structure provide an excellent starting point for the construction of intricate molecular architectures. The protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of drug discovery and medicinal chemistry.

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